Flurbiprofen sodium

Übersicht

Beschreibung

Flurbiprofen sodium is a member of the phenylalkanoic acid derivative family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is primarily indicated as a pre-operative anti-miotic (in an ophthalmic solution) as well as orally for arthritis or dental pain .

Synthesis Analysis

The synthesis of Flurbiprofen sodium involves the combination of Flurbiprofen with various substituted 2-phenethylamines . Another method involves the reaction of Flurbiprofen, antioxidant, and reaction solvent heated to 50100 DEG C, followed by the addition of the NaOH aqueous solution .

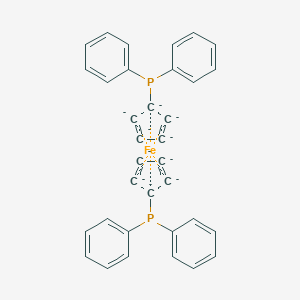

Molecular Structure Analysis

The molecular structure of Flurbiprofen sodium has been studied using high-resolution solid-state Nuclear Magnetic Resonance (NMR) techniques . The molecular weight of Flurbiprofen sodium is 244.26 .

Chemical Reactions Analysis

The chemical reactions of Flurbiprofen sodium involve its conformational and molecular dynamic properties. Differences were observed between the two pure forms of flurbiprofen, as well as between the pure drugs and the corresponding coevaporates .

Physical And Chemical Properties Analysis

The physical and chemical properties of Flurbiprofen sodium have been investigated using high- and low-resolution solid-state NMR techniques .

Wissenschaftliche Forschungsanwendungen

Analgesic Applications

Flurbiprofen sodium: is commonly used as an analgesic for the symptomatic relief of various conditions. It is particularly effective in treating sore throat, where it is available in lozenge or oromucosal spray form. The efficacy of Flurbiprofen sodium in low doses, such as 8.75 mg, has been systematically reviewed, and it is indicated for its safety and minimal risk of hemorrhagic events .

Anti-inflammatory Uses

As a nonsteroidal anti-inflammatory drug (NSAID), Flurbiprofen sodium exhibits significant anti-inflammatory properties. It inhibits cyclo-oxygenase (COX)-1/COX-2 enzymes, reducing the synthesis of prostaglandins which are pivotal in the inflammatory response. This makes it a valuable agent in research focused on inflammatory diseases .

Transdermal Drug Delivery

Recent studies have explored the physicochemical properties of Flurbiprofen sodium when used in transdermal systems. A study aimed to develop a transdermal system containing an amorphous complex of Flurbiprofen and lidocaine for chronic pain alleviation. The research highlighted the enhanced skin permeation of Flurbiprofen when combined with lidocaine, which could be beneficial for treating chronic pain and inflammatory diseases .

Pharmacoepidemiology

Flurbiprofen sodium’s safety profile is a subject of pharmacoepidemiological studies. Systematic reviews assess the risk of adverse events, such as hemorrhagic events, especially when used in combination with other medicinal products. Such research is crucial for understanding the broader implications of Flurbiprofen sodium use in the population .

Drug-Drug Interaction Studies

The interaction between Flurbiprofen sodium and other drugs, like lidocaine, is an area of interest. Studies have shown that forming a molecular complex with lidocaine can significantly increase the solubility and skin permeation of Flurbiprofen. This has implications for enhancing the bioavailability of poorly soluble drugs .

Nanotechnology in Drug Formulation

Nanogel formulations of Flurbiprofen sodium are being evaluated for their efficacy and safety. These formulations aim to improve the drug’s bioavailability and provide targeted delivery, which could revolutionize the way inflammatory conditions are treated .

Safety And Hazards

Flurbiprofen sodium can increase blood pressure and/or cause fluid retention and edema. It may cause GI toxicity including bleeding, ulceration, and perforation. There is also a risk of direct renal injury, including renal papillary necrosis . It can cause serious cardiovascular thrombotic events, including myocardial infarction and stroke .

Eigenschaften

IUPAC Name |

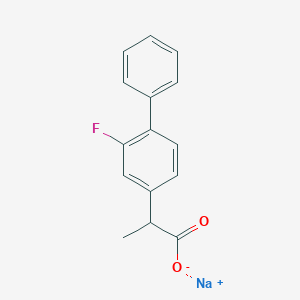

sodium;2-(3-fluoro-4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2.Na/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2-10H,1H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAGTGKMTMVIKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972216 | |

| Record name | Flurbiprofen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flurbiprofen sodium | |

CAS RN |

56767-76-1 | |

| Record name | Flurbiprofen sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056767761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurbiprofen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-fluoro-α-methyl[1,1'-biphenyl]-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURBIPROFEN SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3QE6AS001 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Flurbiprofen Sodium exert its anti-inflammatory effects?

A1: [] Flurbiprofen Sodium, like other NSAIDs, primarily acts by inhibiting cyclooxygenase (COX), an enzyme responsible for converting arachidonic acid into prostaglandins. [] Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, Flurbiprofen Sodium reduces the production of these inflammatory mediators, thereby mitigating inflammation. [, , , ]

Q2: Are there other mechanisms by which Flurbiprofen Sodium acts?

A2: [] Besides COX inhibition, Flurbiprofen Sodium has been shown to inhibit carbonic anhydrase, an enzyme involved in aqueous humor production. [] This inhibition may contribute to its efficacy in reducing intraocular pressure. []

Q3: What is the molecular formula and weight of Flurbiprofen Sodium?

A3: The molecular formula of Flurbiprofen Sodium is C15H12FNaO2, and its molecular weight is 266.23 g/mol.

Q4: Which polymers have been investigated for formulating Flurbiprofen Sodium ocular inserts (ocuserts)?

A5: [] Researchers have explored various polymers for formulating Flurbiprofen Sodium ocuserts, including Ethyl Cellulose, Polyvinylpyrrolidone K30 (PVP K30), Eudragit RS 100, and Eudragit RL 100. [] These polymers offer different release characteristics and can be combined to achieve desired drug delivery profiles. []

Q5: What challenges are associated with the formulation of Flurbiprofen Sodium for ocular delivery?

A7: [] One of the primary challenges in formulating Flurbiprofen Sodium for ocular delivery is overcoming precorneal loss, which reduces the amount of drug reaching the target site. [] To address this, researchers have investigated various strategies, including the development of ocuserts. []

Q6: What is the rationale behind using ocuserts for delivering Flurbiprofen Sodium?

A8: [] Ocuserts are designed to provide sustained drug release, thereby increasing the drug's residence time in the eye and enhancing its bioavailability. [, ] This approach aims to improve therapeutic efficacy while minimizing systemic side effects. []

Q7: How does the pharmacokinetic profile of Flurbiprofen Sodium differ between different ocular delivery systems?

A9: [] Studies comparing Flurbiprofen Sodium eye drops to a nanoemulsion-in-situ gel system (NE-ISG) in rabbits demonstrated that the NE-ISG significantly prolonged corneal retention time and increased the mean residence time (MRT) and area under the curve (AUC) in aqueous humor. [] This suggests enhanced ocular bioavailability with the NE-ISG formulation. []

Q8: Has Flurbiprofen Sodium been investigated for its efficacy in managing post-operative inflammation after cataract surgery?

A10: [] Yes, a prospective study compared the efficacy of topical Flurbiprofen Sodium (0.03%) with Loteprednol Etabonate (0.5%) in patients after cataract extraction. [] The study found no statistically significant difference between the two treatments in controlling postoperative inflammation, suggesting that Flurbiprofen Sodium could be a viable alternative to topical corticosteroids in certain cases. []

Q9: What is the efficacy of long-term topical Flurbiprofen Sodium in managing lens capsule opacities following cataract surgery in dogs?

A11: A study investigating the efficacy of long-term topical Flurbiprofen Sodium 0.03% in dogs undergoing phacoemulsification for cataracts found no significant difference in lens capsule opacity formation compared to a control group receiving artificial tears. [] This suggests that long-term use of topical Flurbiprofen Sodium might not be effective in preventing lens capsule opacities in dogs following this surgery. []

Q10: How does the type of suppository base affect the release of Flurbiprofen Sodium?

A12: [] Studies evaluating Flurbiprofen Sodium suppositories prepared with different bases, including cocoa butter, polyethylene glycol 4000 (PEG 4000), and PEG 6000, revealed varying drug release rates. [, ] The order of release rate was observed to be PEG 4000 > PEG 6000 > cocoa butter. [] This difference highlights the influence of the suppository base on drug release kinetics. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

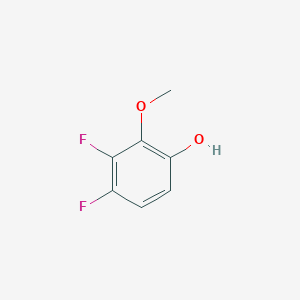

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)